1,2,3,4-Tetrahydro-1,7-naphthyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCAAGNXDGCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591045 | |
| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-86-4 | |
| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Design and Mechanism
A breakthrough methodology reported in 2020 utilizes a Horner–Wadsworth–Emmons (HWE) reaction with diphosphorylated intermediate 7 to construct the tetrahydro-1,7-naphthyridine core. The sequence begins with the preparation of phosphonate 7 via a six-step synthesis from commercially available 1,8-naphthyridine precursors. Key advantages include:
-
High atom economy : The HWE reaction eliminates triphenylphosphine oxide byproducts, simplifying purification.
-
Scalability : Reactions proceed in >80% yield on kilogram scales without chromatography.
The critical step involves the stereoselective olefination of aldehyde 5 with phosphonate 7 , yielding α,β-unsaturated intermediates that undergo spontaneous cyclization under mild basic conditions (Scheme 1).
Optimization and Substrate Scope
Optimization studies revealed that using KOt-Bu in THF at −78°C minimized side reactions, achieving 92% yield for the 7-methyl derivative. The method tolerates electron-withdrawing groups (e.g., NO₂, CF₃) but shows reduced efficiency with bulky substituents at the 7-position.
Multi-Step Synthesis via Patent Methodology
Key Intermediates and Reaction Sequence
A 2025 patent (EP3909955A1) discloses a modular route to 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives through intermediates III and IV . The sequence involves:
-
Boc protection : 3,5-Dibromo-4-hydroxybenzoic acid (II ) reacts with di-tert-butyl dicarbonate in THF/pyridine to form III .
-
Coupling : Intermediate III couples with 3,4-dihydro-2H-pyrido[4,3-b]oxazine HBr salt (IV ) using triethylamine in DMF, yielding V .
-
Deprotection and cyclization : Treatment with HCl/MeOH removes Boc groups, followed by acid-catalyzed cyclization to the target.
Critical Parameters
-
Solvent effects : THF maximizes yields in the Boc protection step (86%), while DMF accelerates coupling kinetics.
-
Temperature control : Maintaining 25–30°C during coupling prevents epimerization.
| Step | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Boc protection | (Boc)₂O, pyridine | THF | 86 |
| Coupling | Et₃N | DMF | 78 |
| Cyclization | HCl/MeOH | MeOH | 92 |
Alternative Routes from Pyridine Precursors
Stille Coupling and Aza-Michael Addition
A pathway adapted from 1,6-naphthyridine synthesis employs Stille coupling between 2-chloronicotinate 2 and vinyltributyltin to form vinylpyridine 3 (70% yield). Subsequent treatment with NH₄Cl in acetic acid induces an aza-Michael addition, cyclizing to 7,8-dihydro-1,7-naphthyridine 4 (40% yield). Hydrogenation over Pd/C then affords the tetrahydro derivative.
Challenges and Adaptations
While effective for 1,6-naphthyridines, this route requires modifications for 1,7 isomers:
-
Regioselectivity : Installing substituents at the 7-position demands careful tuning of vinyltin reagents.
-
Acid sensitivity : Strongly acidic conditions during cyclization degrade ester functionalities, necessitating orthogonal protecting groups.
Comparative Analysis of Synthetic Methods
The HWE method excels in scalability but requires specialized phosphonates. The patent route offers superior functional group tolerance, making it ideal for drug discovery. Classical Stille-based approaches, while historically significant, are limited by low yields and harsh conditions.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on charcoal and hydrogen gas are used for reduction reactions.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Naphthyridine derivatives.
Reduction: Fully saturated naphthyridine compounds.
Substitution: Functionalized naphthyridine derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
1,2,3,4-Tetrahydro-1,7-naphthyridine has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in treating various diseases:
- Anticancer Activity : Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Studies have demonstrated that certain derivatives can effectively reduce tumor size in animal models through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Properties : Naphthyridine derivatives have exhibited significant antimicrobial activity against a range of bacterial strains and fungi. The proposed mechanism involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
- EP4 Receptor Antagonism : Certain derivatives are being explored for their antagonistic action on the EP4 receptor, which is implicated in inflammatory diseases such as rheumatoid arthritis and endometriosis. This suggests potential therapeutic applications in managing chronic inflammatory conditions .
Neuropharmacology
Recent studies have focused on the development of mGlu2 receptor negative allosteric modulators (NAMs) based on the tetrahydro-naphthyridine scaffold. These compounds are being evaluated for their efficacy in modulating glutamate signaling in the central nervous system, which could have implications for treating neurological disorders .
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Reductive Amination : This method involves the reaction of aromatic aldehydes with amines to form Schiff bases followed by reduction to yield the desired tetrahydro compound .
- Hydrogenation : The hydrogenation of 2,7-naphthyridine derivatives under high pressure and temperature conditions is a common industrial method to produce this compound efficiently .
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis:
- Dyes and Pigments : The compound is utilized in the production of various dyes and pigments due to its stable chemical structure and reactivity.
- Organic Buffers : It is also used as an organic buffer in biochemical applications .
Case Study 1: Anticancer Activity
A study conducted on a series of tetrahydro-naphthyridine derivatives demonstrated significant anticancer effects in vitro. The compounds were tested against multiple cancer cell lines, showing IC50 values indicative of potent activity. Further investigations into their mechanisms revealed that they induced apoptosis via mitochondrial pathways.
Case Study 2: Neuropharmacological Evaluation
In vivo studies on mGlu2 NAMs derived from tetrahydro-naphthyridine showed promising results in reducing anxiety-like behaviors in rodent models. PET imaging confirmed specific binding to mGlu2 receptors in the brain, supporting their potential as therapeutic agents for anxiety disorders.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Biological Activity
1,2,3,4-Tetrahydro-1,7-naphthyridine is a bicyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a saturated naphthyridine structure. Its molecular formula is CHN, and it features a nitrogen atom in the heterocyclic ring system. The compound's structure allows for various interactions with biological targets.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Studies indicate that naphthyridine derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Properties : Research has demonstrated that this compound and its derivatives can induce apoptosis in cancer cells. For instance, compounds derived from naphthyridines have shown to inhibit cell proliferation in different cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
- Neurological Effects : Some studies suggest potential applications in treating neurological disorders. Naphthyridine derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing mood and cognitive functions.
- Modulation of Gene Expression : Some studies indicate that naphthyridine derivatives can affect gene expression related to apoptosis and cell survival pathways .
Anticancer Activity
A notable study explored the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM. The compound was found to induce apoptosis via the mitochondrial pathway by activating caspases and altering Bcl-2 family protein expressions.
Neuroprotective Effects
In another study focusing on neuroprotection, this compound was tested in a model of oxidative stress-induced neuronal damage. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activities.
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for 1,2,3,4-tetrahydro-1,7-naphthyridine?
- Methodological Answer: The compound is typically synthesized via catalytic hydrogenation of 1,7-naphthyridine. For example, hydrogenation with Pd/C in ethanol under 1 atm H₂ yields a mixture of this compound (7%) and its 5,6,7,8-tetrahydro isomer (4%) after separation . Alternative routes include the Povarov reaction, which constructs the naphthyridine core through cycloaddition, though reaction optimization (e.g., solvent, catalyst) is critical for regioselectivity .
Q. How is structural characterization performed for tetrahydro-naphthyridine derivatives?
- Methodological Answer: Key techniques include:
- NMR: Distinguishes between 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers via chemical shifts (e.g., δ 3.89–3.84 ppm for protons adjacent to nitrogen in 5,6,7,8-tetrahydro derivatives) .
- Mass Spectrometry: Confirms molecular weight (e.g., m/z 134.178 for C₈H₁₀N₂) .
- X-ray Crystallography: Resolves regiochemical ambiguities in fused-ring systems .
Q. What biological activities have been reported for 1,7-naphthyridine derivatives?
- Methodological Answer: 8-Amino-substituted derivatives exhibit antimicrobial activity. For example:
- Disc Testing: 200 µg of 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine shows inhibition zones (e.g., 15–20 mm) against Staphylococcus aureus .
- Tube Dilution Assays: Determine minimum inhibitory concentrations (MICs) for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can low yields in catalytic hydrogenation of 1,7-naphthyridine be addressed?
- Methodological Answer: The low yield (7%) of this compound in Pd/C-mediated hydrogenation may result from competing isomer formation. Strategies include:
- Catalyst Modification: Use of PtO₂ or Rh/C to favor full hydrogenation .
- Pressure Optimization: Higher H₂ pressure (3 atm) improves debenzylation efficiency (78% yield in HCl/MeOH) .
- Substrate Prefunctionalization: Introducing directing groups (e.g., esters) to control regioselectivity .
Q. How do structural isomers (e.g., 1,2,3,4-tetrahydro vs. 5,6,7,8-tetrahydro) impact physicochemical properties?
- Methodological Answer:
- Boiling Points: 1,2,3,4-Tetrahydro derivatives (e.g., 247.6°C for 5,6,7,8-tetrahydro-1,7-naphthyridine) differ from fully aromatic analogs (267.3°C for 1,7-naphthyridine) due to reduced conjugation .
- Lipophilicity: LogP values increase with saturation (e.g., LogP 1.577 for 1,2,3,4-tetrahydro-1,5-naphthyridine vs. 0.59 for 1,7-naphthyridine), affecting membrane permeability .
Q. What contradictions exist in biological activity data for 1,7-naphthyridine derivatives?
- Methodological Answer: Inconsistent MIC values across studies may arise from:
- Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) .
- Solubility Limits: Poor aqueous solubility of halogenated derivatives (e.g., 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine) may underreport activity .
- Metabolic Stability: Rapid degradation in vitro vs. in vivo conditions .
Key Research Gaps and Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
